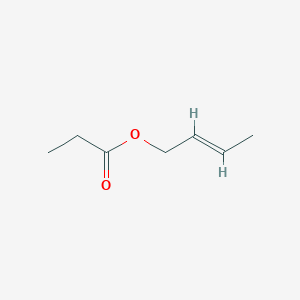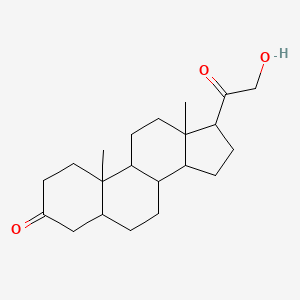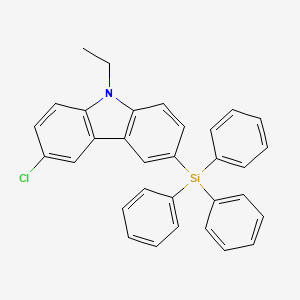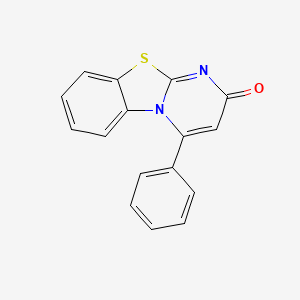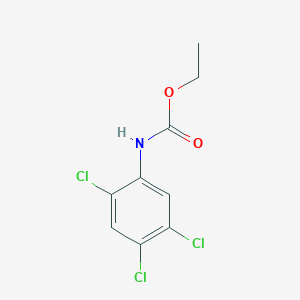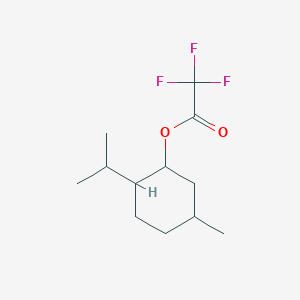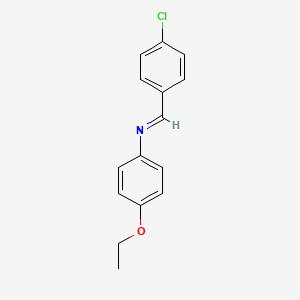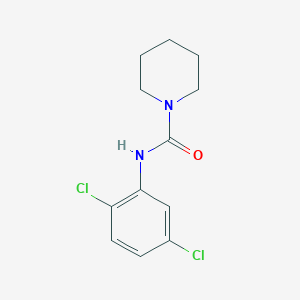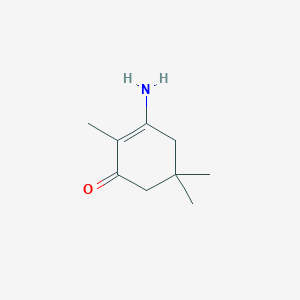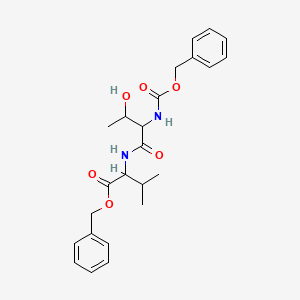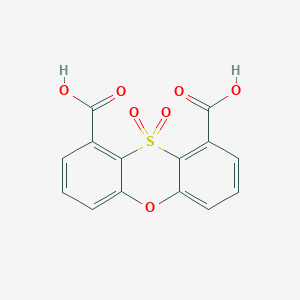
Propyl N-(2,4-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl N-(2,4-dichlorophenyl)carbamate is a chemical compound with the molecular formula C10H11Cl2NO2. It is known for its unique structure, which includes a propyl group attached to a carbamate moiety, and a 2,4-dichlorophenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl N-(2,4-dichlorophenyl)carbamate can be synthesized through a reaction between 2,4-dichlorophenyl isocyanate and propanol. The reaction typically occurs under mild conditions, with the isocyanate reacting with the alcohol to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl N-(2,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl carbamates.
Applications De Recherche Scientifique
Propyl N-(2,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Propyl N-(2,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Phenylureido)-2-propyl N-(3,4-dichlorophenyl)carbamate
- 2,3-Dichloro N-aryl carbamates
- 4-Bromo-3-methyl N-aryl carbamates
Uniqueness
Propyl N-(2,4-dichlorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of a propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propriétés
Numéro CAS |
121433-13-4 |
|---|---|
Formule moléculaire |
C10H11Cl2NO2 |
Poids moléculaire |
248.10 g/mol |
Nom IUPAC |
propyl N-(2,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-5-15-10(14)13-9-4-3-7(11)6-8(9)12/h3-4,6H,2,5H2,1H3,(H,13,14) |
Clé InChI |
OXMJFVGWDDBUHO-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


